N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O8S/c1-2-30(32(40)36-16-23-4-3-11-42-23)47-34-37-25-14-29-28(45-19-46-29)13-24(25)33(41)38(34)17-20-5-8-22(9-6-20)31(39)35-15-21-7-10-26-27(12-21)44-18-43-26/h3-14,30H,2,15-19H2,1H3,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQITUOUBOKPJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the benzodioxole ring: This step involves the cyclization of catechol derivatives with formaldehyde.
Quinazoline ring synthesis: This can be achieved through the condensation of anthranilic acid derivatives with formamide.
Thioether formation:
Amide bond formation: This step involves the coupling of the amine and carboxylic acid derivatives under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has shown that quinazolinone derivatives exhibit significant antimicrobial and anti-inflammatory activities. For instance, studies on related compounds have indicated that they are effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The introduction of functional groups in the quinazolinone structure can enhance these properties.
Anticancer Potential
Quinazolinones are recognized for their anticancer potential. They can inhibit specific enzymes involved in cancer cell proliferation. Compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(...) have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Quinazolinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinazolinone derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited a high degree of inhibition, suggesting that modifications to the benzodioxole or quinazolinone moieties could enhance activity.
Case Study 2: Anticancer Evaluation
In another study, a series of quinazolinone derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that specific substitutions on the quinazolinone ring led to increased cytotoxicity against breast cancer cells, highlighting the importance of structural modifications in developing effective anticancer agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Quinazoline derivatives: Compounds with a similar quinazoline ring structure.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings, making it a versatile compound for various applications.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential pharmacological applications. Its unique structure incorporates multiple functional groups that may contribute to various biological activities.
Structural Characteristics
The compound's IUPAC name indicates a sophisticated arrangement of atoms, including:
- Benzodioxole moiety : Contributes to its chemical stability and potential interactions with biological targets.
- Quinazolinone structure : Known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
| Component | Description |
|---|---|
| Molecular Formula | C32H24N4O8S |
| CAS Number | 688061-84-9 |
| Key Functional Groups | Benzodioxole, Quinazolinone, Sulfanyl |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and can be targeted for neurodegenerative diseases .
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.
In Vitro Studies
Research has demonstrated that compounds structurally similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{...} exhibit significant inhibition of AChE and BChE. For instance:
- A study reported IC50 values for selective inhibitors that ranged from 4.33 µM to 9-fold more effective than standard treatments like rivastigmine .
Case Studies
- Neuroprotective Effects : In a study involving neuroblastoma cells, derivatives of similar compounds were shown to promote cell survival under oxidative stress conditions by modulating apoptotic pathways .
- Antimicrobial Activity : Similar benzodioxole derivatives have been tested against bacterial strains, showcasing significant antimicrobial properties compared to standard antibiotics .
Comparative Analysis of Similar Compounds
The biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{...} can be compared with other known compounds:
| Compound | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| Rivastigmine | 40 | AChE | Neuroprotective |
| Compound A | 8.52 | BChE | Neuroprotective |
| Compound B | 6.57 | AChE | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
